
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and pyridine groups
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target bacterial proteins or enzymes involved in tuberculosis.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it may interfere with the bacterial cell wall synthesis or disrupt essential biochemical pathways in the bacteria, leading to their death .
Biochemical Pathways
, similar compounds have been shown to disrupt the synthesis of mycolic acids, a key component of the Mycobacterium tuberculosis cell wall. This disruption can inhibit the growth of the bacteria and eventually lead to their death.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a bactericidal effect on this strain of bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled with a benzamide derivative under specific reaction conditions. The process often involves:
Formation of the thiophene intermediate: This can be achieved through a series of reactions including halogenation and subsequent substitution reactions.
Synthesis of the pyridine intermediate: This involves the formation of the pyridine ring, often through cyclization reactions.
Coupling reaction: The thiophene and pyridine intermediates are then coupled with the benzamide derivative using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the thiophene or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
科学研究应用
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
相似化合物的比较
Similar Compounds
2-methoxy-N-(pyridin-4-ylmethyl)benzamide: Lacks the thiophene group, which may affect its binding affinity and specificity.
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-14(16)18(21)20-12-13-8-9-19-15(11-13)17-7-4-10-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPAPEFCVUNBDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}propanedinitrile](/img/structure/B2398087.png)
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)
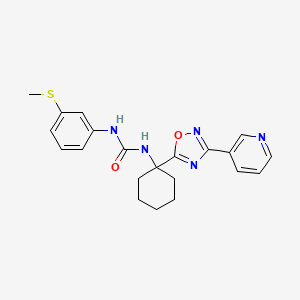
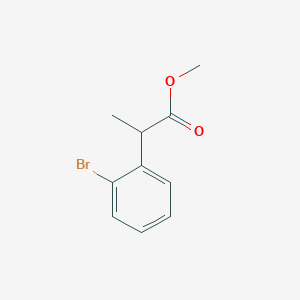
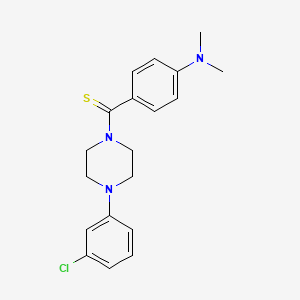
![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

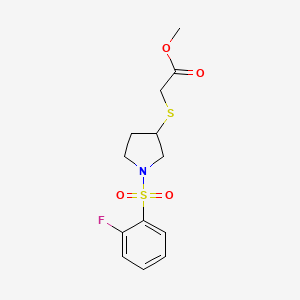
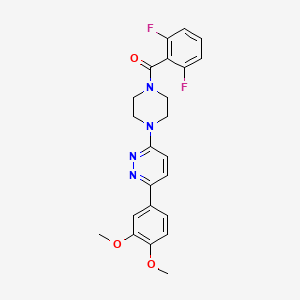
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2398102.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2398103.png)
![9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2398105.png)


